

"Anticancer agent 83" solution preparation for laboratory use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 83*

Cat. No.: *B2940854*

[Get Quote](#)

Application Notes and Protocols for Anticancer Agent 83

For: Researchers, scientists, and drug development professionals

Disclaimer

The designation "**Anticancer agent 83**" is not universally unique and may refer to more than one distinct chemical entity. This document provides information on two separate compounds that have been identified in scientific literature under this or a similar name. Researchers should verify the specific compound of interest, for example by its CAS number, before proceeding with any experimental work.

This document is divided into two sections, each dedicated to a different compound:

- Section 1: CDKI-83, a cyclin-dependent kinase inhibitor.
- Section 2: **Anticancer Agent 83** (CAS 904815-29-8), a compound that induces apoptosis via mitochondrial pathways and DNA damage.

Section 1: CDKI-83 Application Notes

Compound Name: CDKI-83 Full Chemical Name: 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile[1] CAS Number: 1189558-88-0 Molecular Formula: C₂₁H₂₃N₇O₃S₂ Mechanism of Action: CDKI-83 is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK9 and CDK1.[2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2 by suppressing RNA Polymerase II (RNAPII) phosphorylation at Serine 2.[1] Inhibition of CDK1, a key regulator of the G2/M phase transition, results in cell cycle arrest at this stage.[1] The dual inhibition of these CDKs leads to the induction of apoptosis in cancer cells.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of CDKI-83

Target	Assay Type	K _i (nM)	Notes
CDK9/Cyclin T1	Kinase Assay	21	Potent inhibition of CDK9.
CDK1/Cyclin B	Kinase Assay	72	Significant inhibition of CDK1.
CDK2/Cyclin E	Kinase Assay	232	Moderate inhibition.
CDK4/Cyclin D1	Kinase Assay	290	Moderate inhibition.
CDK7/Cyclin H	Kinase Assay	405	Weaker inhibition.

Table 2: Anti-proliferative Activity of CDKI-83

Cell Line	Cancer Type	G ₁₅₀	Notes
Various Human Tumor Cell Lines	Not specified	<1 μM	Shows effective anti-proliferative activity.
A2780	Human Ovarian Cancer	Not specified	Induces apoptosis.

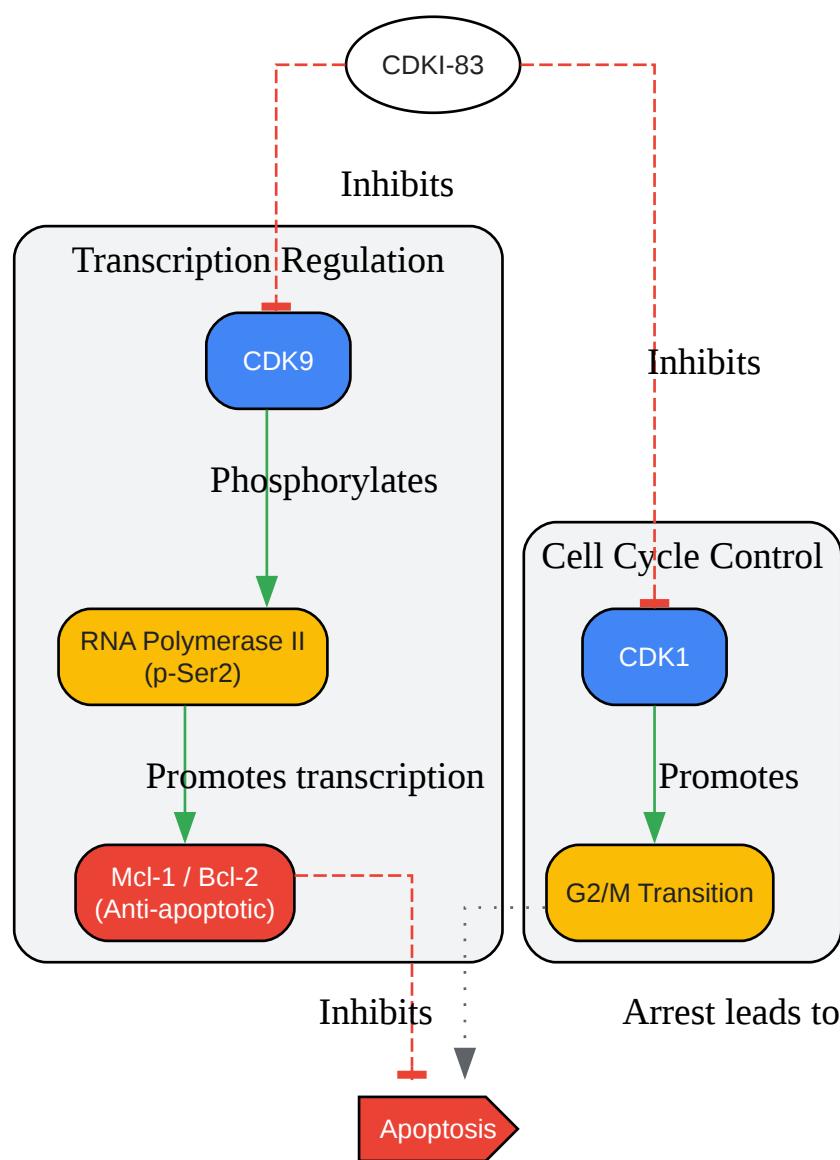
Experimental Protocols

1.3.1 Stock Solution Preparation

- Solvent: Dimethyl sulfoxide (DMSO) is recommended for preparing stock solutions.
- Procedure:
 - Prepare a stock solution of 10 mM in DMSO. For example, for a molecular weight of 497.6 g/mol, weigh 4.976 mg of CDKI-83 and dissolve it in 1 mL of high-purity DMSO.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
- Storage:
 - Store the DMSO stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.
 - Avoid repeated freeze-thaw cycles.

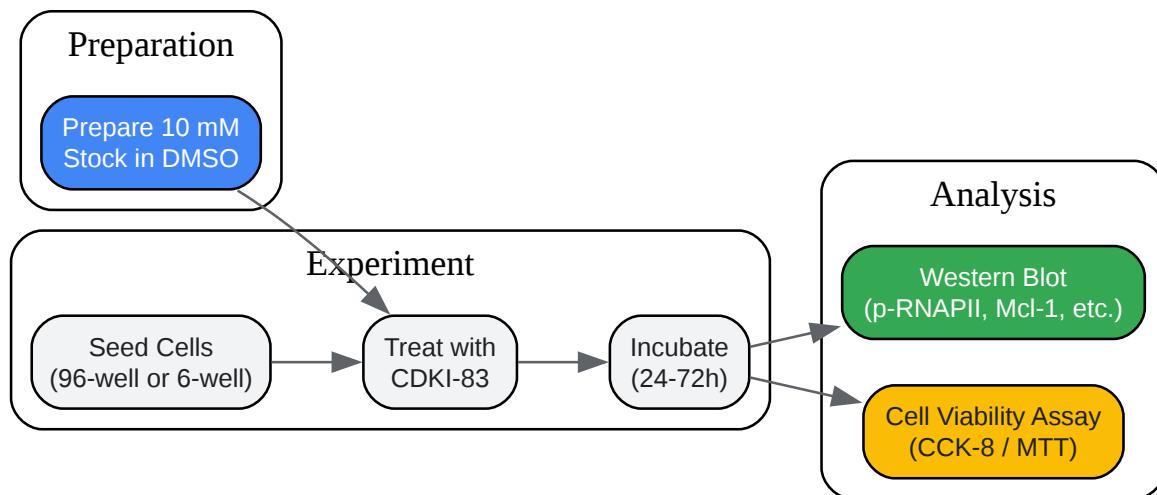
1.3.2 Cell Viability Assay (e.g., CCK-8 or MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Prepare serial dilutions of CDKI-83 from the stock solution in complete culture medium. A suggested starting concentration range is 0.01 to 10 µM.
 - Include a vehicle control (DMSO at the same final concentration as the highest CDKI-83 treatment, typically <0.5%).
 - Remove the old medium and add 100 µL of the medium containing the different concentrations of CDKI-83.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.


- Viability Measurement:
 - For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
 - For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved. Measure the absorbance at 570 nm.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the GI₅₀/IC₅₀ value using appropriate software.

1.3.3 Western Blot Analysis

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluence.
 - Treat cells with varying concentrations of CDKI-83 (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification and Electrophoresis:
 - Determine the protein concentration of the lysates using a BCA assay.
 - Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
- Transfer and Blocking:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation and Detection:


- Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include those against phospho-RNAPII (Ser2), Mcl-1, Bcl-2, cleaved Caspase-3, and a loading control like β -actin or GAPDH.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) reagent.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Signaling pathway of CDKI-83.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CDKI-83.

Section 2: Anticancer Agent 83 (CAS 904815-29-8) Application Notes

Compound Name: **Anticancer Agent 83** Full Chemical Name: 1-(4-isopropylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide CAS Number: 904815-29-8
Molecular Formula: C₂₀H₁₉N₅OS Mechanism of Action: This anticancer agent induces apoptosis in cancer cells, particularly in leukemia cells. Its mechanism involves the disruption of the mitochondrial membrane potential and the induction of DNA damage.

Data Presentation

Table 3: Anti-proliferative Activity of **Anticancer Agent 83** (CAS 904815-29-8)

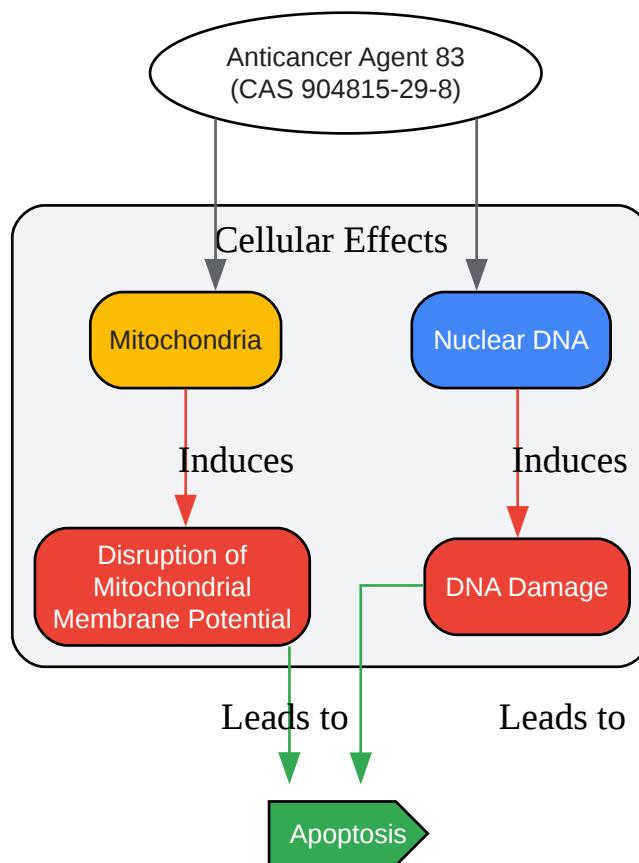
Cell Line	Cancer Type	GI ₅₀ (μM)	Notes
LOX IMVI	Melanoma	0.15	Potent inhibition.
HCT116 p53-/-	Colon Carcinoma	8.4	
KB-3-1	Cervical Cancer	7.4	
SK-OV-3	Ovarian Cancer	10	
K562	Chronic Myelogenous Leukemia	5.4	
Jurkat	T-cell Leukemia	0.5 (effective concentration)	Induces apoptosis and reduces mitochondrial membrane potential.

Experimental Protocols

2.3.1 Stock Solution Preparation

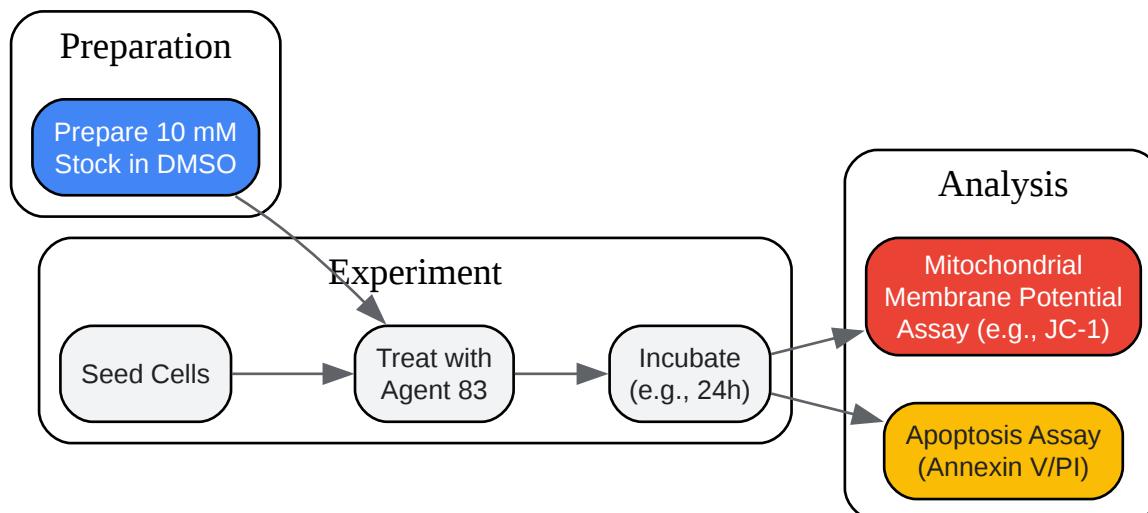
- Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.
- Procedure:
 - Prepare a stock solution of 10 mM in DMSO. For a molecular weight of 377.46 g/mol , weigh 3.775 mg of the compound and dissolve it in 1 mL of high-purity DMSO.
 - Vortex until the compound is fully dissolved.
- Storage:
 - Store the stock solution in aliquots at -20°C.
 - Avoid repeated freeze-thaw cycles.

2.3.2 Apoptosis Assay (Annexin V/PI Staining)


- Cell Treatment: Seed cells in a 6-well plate and treat with **Anticancer Agent 83** at the desired concentrations (e.g., 0.5 μM for Jurkat cells) for 24 hours.

- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
- Staining:
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

2.3.3 Mitochondrial Membrane Potential Assay


- Cell Treatment: Treat cells with **Anticancer Agent 83** as described for the apoptosis assay.
- Staining:
 - Harvest and wash the cells with PBS.
 - Resuspend the cells in a medium containing a cationic fluorescent dye such as JC-1, TMRE, or TMRM, following the manufacturer's instructions.
 - Incubate for 15-30 minutes at 37°C.
- Analysis:
 - Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in the overall fluorescence for TMRE/TMRM indicates a loss of mitochondrial membrane potential.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Anticancer Agent 83 (CAS 904815-29-8)**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor CDKI-83 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDKI-83 | CDK9/CDK1抑制剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. ["Anticancer agent 83" solution preparation for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2940854#anticancer-agent-83-solution-preparation-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

